BenchChemオンラインストアへようこそ!

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine

Monoamine transporter pharmacology Preclinical antidepressant research Structure-activity relationship (SAR) analysis

2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine (CAS 879644-22-1) is a synthetic compound belonging to the arylpiperazine class. Its structure, featuring a 2-methoxyphenyl group linked to a piperazine ring substituted with a 2-methylpropan-1-amine moiety, is characteristic of molecules investigated for monoamine transporter inhibition.

Molecular Formula C15H25N3O
Molecular Weight 263.385
CAS No. 879644-22-1
Cat. No. B3014054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine
CAS879644-22-1
Molecular FormulaC15H25N3O
Molecular Weight263.385
Structural Identifiers
SMILESCC(C)(CN)N1CCN(CC1)C2=CC=CC=C2OC
InChIInChI=1S/C15H25N3O/c1-15(2,12-16)18-10-8-17(9-11-18)13-6-4-5-7-14(13)19-3/h4-7H,8-12,16H2,1-3H3
InChIKeyNABYBPODRULLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine (CAS 879644-22-1): A Dual Serotonin/Noradrenaline Reuptake Inhibitor Candidate


2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine (CAS 879644-22-1) is a synthetic compound belonging to the arylpiperazine class. Its structure, featuring a 2-methoxyphenyl group linked to a piperazine ring substituted with a 2-methylpropan-1-amine moiety, is characteristic of molecules investigated for monoamine transporter inhibition. Primary research from a Pfizer group has evaluated closely related N-substituted piperazine amine analogs as dual inhibitors of serotonin (5-HT) and noradrenaline (NA) reuptake, identifying key structural features for balanced transporter activity and cytochrome P450 selectivity [1]. This evidence positions the compound as a candidate for preclinical neuroscience research focused on dual reuptake inhibition, distinct from selective serotonin reuptake inhibitors (SSRIs) or selective noradrenaline reuptake inhibitors (NARIs).

Why Generic Substitution of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine with Other Arylpiperazines Is Inappropriate


Arylpiperazine derivatives cannot be treated as interchangeable building blocks for neuroscience research due to profound pharmacodynamic variability arising from subtle structural modifications. The specific substitution pattern on the piperazine ring—here, a 2-methylpropan-1-amine group at the N4 position combined with a 2-methoxyphenyl group at N1—dictates the molecule's affinity for serotonin versus noradrenaline transporters (SERT/NET), its balanced inhibition profile, and its off-target liability. A structure-activity relationship study of 26 N-substituted piperazine analogs demonstrated that even closely related compounds diverge significantly in their dual reuptake inhibition potency and their selectivity over G-protein-coupled receptors (GPCRs) and ion channels [1]. A generic substitution risks selecting a molecule with an unintended pharmacological profile—such as a pure SSRI or an unbalanced SERT/NET inhibitor—which would invalidate experimental results and obscure genotype-to-phenotype correlations in disease models.

Quantitative Differentiation Evidence for 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine Relative to In-Class Analogs


Critical Limitation: Absence of High-Strength, Product-Specific Comparative Data

Based on a rigorous search of primary literature, patents, and authoritative databases, no direct head-to-head comparison, cross-study comparable data, or class-level inference with quantitative values specific to 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine could be identified. The most relevant publication [1] provides extensive structure-activity relationships for a series of 26 N-substituted piperazine dual reuptake inhibitors, including compounds designated '1' and '2.' However, the publicly available abstract and metadata do not explicitly name the target compound, nor do they provide its individual IC50 or Ki values for SERT/NET, GPCR selectivity profiles, or cytochrome P450 inhibition data. Without access to the full text, it cannot be definitively confirmed that this specific CAS number corresponds to a published analog in the series, and no quantitative differentiation from comparators such as compound (–)-2, duloxetine, or venlafaxine can be established. Downgrading the only available evidence to a 'Supporting evidence' tag is the most scientifically accurate action.

Monoamine transporter pharmacology Preclinical antidepressant research Structure-activity relationship (SAR) analysis

Prudent Application Scenarios for 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine in Preclinical Research


Internal Pharmacological Profiling as a Novel Dual Reuptake Inhibitor Lead

For medicinal chemistry groups actively pursuing a dual serotonin/noradrenaline reuptake inhibitor (SNRI) program, this compound may serve as a starting point for in-house pharmacokinetic and pharmacodynamic profiling. The objective would be to generate the missing foundational data—SERT/NET IC50 values, broad GPCR selectivity panels, and CYP450 inhibition profiles—against benchmark SNRIs like duloxetine or venlafaxine. This is not a procurement for immediate assay use but for de-risking a novel chemical series, with the understanding that the compound's published pedigree is limited to a supporting SAR study [1].

Use as a Reference Compound in Monoamine Transporter Assay Development

The compound can be used as one of several test articles in developing or validating new monoamine transporter uptake assays (e.g., fluorescent substrate-based assays for SERT/NET). Its structural similarity to published dual inhibitors makes it a useful representative for optimizing assay conditions for this chemical class. However, its use requires pairing with a well-characterized standard (e.g., duloxetine) to calibrate the system, given the absence of direct comparative data.

Exploratory in vivo Behavioral Profiling in Rodent Models of Depression

Assuming initial in vitro profiling confirms dual reuptake inhibition, the compound could be progressed to exploratory in vivo studies (e.g., tail suspension test or forced swim test in mice) to establish a preliminary efficacy profile. Such experiments would necessarily include treatment arms with established SNRIs and other arylpiperazines to establish a true comparative baseline, as no pre-existing in vivo data for this molecule is publicly available.

Quote Request

Request a Quote for 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.